molecular formula C13H13NO B1526034 3-(Benzyloxy)-5-methylpyridine CAS No. 1256835-17-2

3-(Benzyloxy)-5-methylpyridine

Cat. No. B1526034
M. Wt: 199.25 g/mol
InChI Key: CLZDHECNCSYQAW-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-1-propanol” is an organic building block . It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of benzyloxy derivatives with various aminophenol derivatives . The synthesized compounds are usually characterized by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

FLAP Inhibitors Development

3-(Benzyloxy)-5-methylpyridine derivatives have been explored in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. The compound AM803, which includes a 5-methylpyridin moiety, demonstrates significant potency in inhibiting LTB4 in human blood and has promising preclinical toxicology and pharmacokinetics. This compound has completed phase 1 clinical studies and is undergoing phase 2 trials in asthmatic patients, highlighting its potential in respiratory disease management (Stock et al., 2011).

Synthesis of Piperazines and Piperidines

Research on the asymmetric synthesis of piperazines and piperidines, vital components in various pharmaceuticals, involves the use of derivatives like 5-methylpyridine. These syntheses lead to enantiomerically pure forms of 3-substituted piperidines, demonstrating the chemical's role in creating structurally complex and biologically active molecules (Micouin et al., 1994).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound's derivatives have been instrumental in forming various heterocycles, such as dihydrocyclopenta[d]pyrido[1,2-a]pyrimidin-10(1H)one. These compounds find applications in creating bioactive molecules with potential therapeutic benefits (Yale, 1977).

Benzylation of Alcohols

3-(Benzyloxy)-5-methylpyridine derivatives like 2-Benzyloxy-1-methylpyridinium triflate have been utilized for the benzylation of alcohols. This process is significant in organic synthesis, indicating the compound's versatility in chemical transformations (Poon & Dudley, 2006).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, showcasing its role in the creation of chirally pure substances vital in pharmaceutical development (Sakagami et al., 1996).

Molecular Structure Studies

Studies on the molecular structure of derivatives like 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been conducted. Such research provides insights into the structural characteristics of these compounds, which is essential for understanding their potential interactions and activities in biological systems (Pinto et al., 1999).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

3-methyl-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDHECNCSYQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yamaguchi, H Miyaguchi, Y Ohno, Y Kanawaku - Forensic Toxicology, 2022 - Springer
… materials for the synthesis of 7-methoxyzolpidem (7OMeZ) and 8-benzyloxyzolpidem (8OBzZ), 2-amino-4-methoxy-5-methylpyridine (1) and 2-amino-3-benzyloxy-5-methylpyridine (2), …
Number of citations: 3 link.springer.com
J Cable - 1968 - open.library.ubc.ca
… The treatment of 2-ethyl-3-benzyloxy-5-methylpyridine with methyl lithium gave only a faint transient pink colouration rather than the deep red colour which had been observed with 2-…
Number of citations: 4 open.library.ubc.ca

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